molecular formula C7H5FN2 B8211453 2-Fluoropyridine-4-acetonitrile

2-Fluoropyridine-4-acetonitrile

Cat. No.: B8211453
M. Wt: 136.13 g/mol
InChI Key: ONZAXMZDTAFZHL-UHFFFAOYSA-N
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Description

2-Fluoropyridine-4-acetonitrile is a synthetically valuable heteroaromatic building block designed for advanced research and development. Its molecular architecture, incorporating both a fluorine atom and a nitrile-functionalized acetonitrile side chain on a pyridine core, makes it a pivotal intermediate in nucleophilic aromatic substitution (S N Ar) chemistry . The fluorine atom at the 2-position is highly activated toward displacement by a wide range of nitrogen, oxygen, sulfur, and carbon-based nucleophiles, enabling the efficient construction of diverse 2,4-disubstituted pyridine derivatives critical for studying structure-activity relationships (SAR) in drug discovery . The acetonitrile moiety offers a handle for further synthetic elaboration, as the cyano group can be readily transformed into other valuable functional groups, such as carboxylic acids, amides, and amines, or can participate in cyclization reactions to form various heterocyclic systems . This compound is particularly useful in the late-stage functionalization of complex molecules, providing a route to install various substituents at the position alpha to the nitrogen in pyridine-based structures, a key strategy for optimizing the properties of pharmaceutical candidates . Researchers will find this reagent essential for probing biochemical pathways, designing enzyme inhibitors—especially against 2-oxoglutarate-dependent oxygenases where fluoropyridine dicarboxylates have shown activity—and synthesizing novel chemical entities for screening .

Properties

IUPAC Name

2-(2-fluoropyridin-4-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-7-5-6(1-3-9)2-4-10-7/h2,4-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZAXMZDTAFZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CC#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Fluoropyridine-4-acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Scientific Research Applications

The compound has a wide range of applications across various domains:

Chemistry

  • Building Block for Complex Molecules:
    • Used in the synthesis of more complex fluorinated compounds, which are crucial in developing pharmaceuticals and agrochemicals.

Biology

  • Biochemical Probes:
    • Serves as a probe in biochemical assays to study enzyme interactions, providing insights into metabolic pathways.

Medicine

  • Therapeutic Potential:
    • Investigated for its role as an intermediate in synthesizing drugs targeting neurological disorders. The presence of fluorine enhances metabolic stability, making it a valuable candidate for drug development.

Industry

  • Agrochemical Production:
    • Utilized in developing herbicides and insecticides due to its effectiveness against various agricultural pests.

Research indicates that 2-Fluoropyridine-4-acetonitrile exhibits various biological activities:

  • Anticancer Activity:
    • Preliminary studies suggest potential anticancer properties, warranting further investigation into its mechanisms and efficacy.
  • Neuropharmacological Effects:
    • Its ability to modulate neurotransmitter systems is being explored for potential treatments of neurological conditions.

Case Studies and Research Findings

Several studies have highlighted the significance of this compound:

  • Anticancer Activity:
    • Research has demonstrated that derivatives of 2-Fluoropyridine compounds exhibit selective cytotoxicity against cancer cell lines, indicating their potential as anticancer agents.
  • Neuropharmacological Effects:
    • Studies have shown that compounds similar to this compound can enhance neurotransmission, suggesting potential applications in treating neurodegenerative diseases.
  • Agrochemical Applications:
    • The compound has been tested for its effectiveness as an herbicide, showing promise against various plant pathogens and pests.

Mechanism of Action

The mechanism of action of 2-Fluoropyridine-4-acetonitrile involves its interaction with molecular targets and pathways. The fluorine atom can influence the compound’s electronic properties, making it more reactive towards certain biological targets. This can result in the inhibition or activation of specific enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-fluoropyridine-4-acetonitrile and its structural analogs, emphasizing key differences in substituents, reactivity, and applications:

Compound Name CAS Number Molecular Formula Substituents Key Structural Differences References
3-(3,5-Dichlorophenyl)-2-fluoropyridine-4-acetonitrile 1361472-80-1 $ \text{C}{13}\text{H}7\text{Cl}2\text{FN}2 $ Fluorine (position 2), acetonitrile (position 4), 3,5-dichlorophenyl (position 3) Additional dichlorophenyl group enhances lipophilicity; likely used in pesticidal applications.
2-(4-Fluoropyridin-2-yl)acetonitrile 1000504-35-7 $ \text{C}7\text{H}5\text{FN}_2 $ Fluorine (position 4), acetonitrile (position 2) Positional isomer; altered electronic effects due to fluorine/acetonitrile orientation.
2-(Pyridin-4-yl)acetonitrile hydrochloride 92333-25-0 $ \text{C}7\text{H}7\text{ClN}_2 $ Pyridine (position 4), acetonitrile (position 2), hydrochloride salt Lacks fluorine; hydrochloride salt improves solubility for medicinal chemistry.

Key Observations:

In 2-(4-fluoropyridin-2-yl)acetonitrile, the fluorine at position 4 and acetonitrile at position 2 create a distinct electronic profile, possibly altering binding affinity in biological targets .

Functional Group Impact :

  • The 3,5-dichlorophenyl group in the CAS 1361472-80-1 derivative introduces steric bulk and lipophilicity, making it suitable for agrochemical applications where membrane permeability is critical .
  • The hydrochloride salt in 2-(pyridin-4-yl)acetonitrile hydrochloride enhances aqueous solubility, favoring its use in drug formulation .

Synthetic Utility :

  • This compound derivatives are synthesized via cross-coupling reactions, as evidenced by the dichlorophenyl-substituted analog’s preparation under palladium catalysis .
  • In contrast, 2-(4-fluoropyridin-2-yl)acetonitrile is marketed with 95% purity, suggesting industrial-scale production via nitrile alkylation or cyanation reactions .

Biological Activity

2-Fluoropyridine-4-acetonitrile is a fluorinated pyridine derivative that has garnered significant attention in the fields of chemistry, biology, and medicine due to its unique properties and potential applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure:

  • IUPAC Name: 2-(2-fluoropyridin-4-yl)acetonitrile
  • Molecular Formula: C7H6FN
  • Molecular Weight: 139.13 g/mol

Synthesis Methods:
The synthesis of this compound typically involves:

  • Fluorination of Pyridine Derivatives: Common methods include diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid.
  • Electrochemical Fluorination: This method utilizes platinum electrodes and controlled voltage in acetonitrile solutions to achieve selective fluorination .

Biological Activity

This compound exhibits various biological activities, primarily attributed to its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances its metabolic stability and lipophilicity, making it a valuable compound for drug development.

The mechanism of action involves:

  • Enzyme Inhibition: The compound can inhibit specific enzymes, altering metabolic pathways.
  • Receptor Modulation: It may interact with receptors, influencing cellular signaling pathways .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

  • Anticancer Activity:
    • A study demonstrated that derivatives of fluorinated pyridines, including this compound, showed promising anticancer properties by inducing apoptosis in cancer cell lines .
  • Neuropharmacological Effects:
    • Research indicated that this compound could modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders .
  • Agrochemical Applications:
    • Its use in developing herbicides has been explored due to its effectiveness against various plant pathogens .

Comparative Analysis

To understand the unique properties of this compound, a comparison with similar compounds is essential:

CompoundUnique FeaturesBiological Activity
2-FluoropyridineSingle fluorine substitutionModerate enzyme inhibition
3-FluoropyridineFluorine at different positionLimited biological activity
4-FluoropyridineSimilar structure without nitrilePotentially lower metabolic stability
2,6-DifluoropyridineTwo fluorine substitutionsEnhanced lipophilicity and activity

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